molecular formula C7H12N4S B2595384 1-[2-(1h-Imidazol-4-yl)ethyl]-3-methylthiourea CAS No. 717098-36-7

1-[2-(1h-Imidazol-4-yl)ethyl]-3-methylthiourea

Cat. No.: B2595384
CAS No.: 717098-36-7
M. Wt: 184.26
InChI Key: MRRGISSXOKOWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(1H-Imidazol-4-yl)ethyl]-3-methylthiourea (CAS RN: 717098-36-7) is a thiourea derivative incorporating a methyl-substituted thiourea moiety linked to an imidazole heterocycle . This molecular framework is of significant interest in medicinal chemistry research, particularly in the study of enzyme inhibition and receptor modulation . The compound is provided as a solid and is characterized by a molecular formula of C 7 H 12 N 4 S and a molecular weight of 184.26 g/mol . Its structure is confirmed by identifiers including the InChI Key MRRGISSXOKOWTB-UHFFFAOYSA-N and the SMILES notation S=C(NC)NCCC1=CN=CN1 . The imidazole ring system present in this compound is a privileged scaffold in drug discovery, known for its ability to coordinate with metal ions and participate in key binding interactions within biological systems . This makes derivatives like this compound valuable tools for probing the activity of metalloenzymes. Research into heme oxygenase-1 (HO-1) inhibition, for instance, has highlighted the critical role of an eastern imidazole or imidazole-like moiety in coordinating the iron (II) of the heme substrate, thereby disrupting the enzyme's catalytic activity . This mechanism is a recognized and valuable approach in anticancer research . This product is intended for research purposes only by trained professionals in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can find detailed specifications, including computed properties such as a polar surface area of 84.8 Ų , on the product page. The compound is available for purchase from multiple qualified suppliers .

Properties

IUPAC Name

1-[2-(1H-imidazol-5-yl)ethyl]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S/c1-8-7(12)10-3-2-6-4-9-5-11-6/h4-5H,2-3H2,1H3,(H,9,11)(H2,8,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRGISSXOKOWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NCCC1=CN=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717098-36-7
Record name 1-[2-(1H-imidazol-4-yl)ethyl]-3-methylthiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-Imidazol-4-yl)ethyl]-3-methylthiourea typically involves the reaction of 1-(2-aminoethyl)imidazole with methyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Structural and Functional Group Analysis

The compound (C₇H₁₂N₄S) contains two key moieties:

  • Thiourea group (-NHC(=S)N-) : Prone to nucleophilic substitution, cyclization, and metal coordination .

  • Imidazole-ethyl sidechain : The imidazole ring (pKa ~6.95) enables acid-base reactivity and potential coordination with transition metals .

Cyclization and Heterocycle Formation

Thioureas often undergo cyclization with α,ω-dihaloalkanes or carbonyl compounds . For example:

  • Thiazole formation : Reaction with α-haloketones (e.g., phenacyl bromide) yields thiazole derivatives .

  • Benzimidazole derivatives : Condensation with o-phenylenediamine under acidic conditions forms benzimidazole-thiourea hybrids .

Metal Coordination

The thiourea sulfur and imidazole nitrogen atoms can act as ligands:

Metal IonCoordination SiteExample ComplexReference
Au(I)S, Imidazole-N[(NHC)Au-S]⁺
Pt(II)SPtCl₂(thiourea)

Imidazole Sidechain Reactivity

The imidazole ring may participate in:

  • Protonation/Deprotonation : pH-dependent behavior affecting solubility and reactivity .

  • Nucleophilic Substitution : Halogenation at the C2 position under electrophilic conditions .

  • Cross-coupling Reactions : Suzuki-Miyaura coupling via C-H activation .

Biological Activity and Derivatization

While direct studies are lacking, structurally similar compounds exhibit:

  • Antimicrobial activity : Via disruption of bacterial quorum sensing (e.g., Pseudomonas aeruginosa inhibition) .

  • Anticancer potential : Thiourea derivatives show cytotoxicity against HeLa and DU-145 cell lines .

Key Modifications for Enhanced Activity :

  • Introducing electron-withdrawing groups (EWGs) on the benzoyl moiety .

  • Halogenation of the imidazole ring to improve lipophilicity .

Unexplored Reactivity and Research Gaps

  • Oxidation : Potential formation of sulfinic/sulfonic acids under strong oxidizing conditions.

  • Photochemical Reactions : Thiourea derivatives often undergo [2+2] cycloadditions under UV light .

  • Enzyme Inhibition : Computational modeling suggests affinity for cysteine proteases via thiourea-thiol interactions .

Scientific Research Applications

Antibacterial Activity

Research indicates that thiourea derivatives, including 1-[2-(1H-Imidazol-4-yl)ethyl]-3-methylthiourea, exhibit significant antibacterial properties. A study demonstrated that certain thiourea compounds showed activity against various bacterial strains such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone . The compound's structure may enhance its interaction with bacterial enzymes, leading to effective inhibition.

Anticancer Activity

Thioureas have been studied for their anticancer properties. In vitro studies on related compounds have shown promising results against several cancer cell lines, with IC50 values ranging from 1.5 to 20 µM . These compounds are believed to interfere with cancer cell signaling pathways and angiogenesis, making them potential candidates for cancer therapeutics.

Anti-inflammatory Properties

The anti-inflammatory effects of thiourea derivatives have also been documented. Compounds similar to this compound demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α . This suggests potential applications in treating inflammatory diseases.

Neuroprotective Effects

Emerging studies suggest that thiourea derivatives can act as inhibitors of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's. Compounds have shown effective inhibition against AChE with IC50 values in the low nanomolar range, indicating their potential as therapeutic agents for cognitive disorders .

Material Science Applications

Thioureas are also being explored in material science for their ability to form coordination complexes with metals. This property is significant for developing new materials with tailored electronic and optical properties. The ability of thioureas to stabilize metal ions can lead to advancements in catalysis and sensor technologies.

Case Studies

StudyFocusFindings
Antibacterial Activity E. faecalis and P. aeruginosaDemonstrated significant antibacterial effects with MICs comparable to ceftriaxone .
Anticancer Activity Various cancer cell linesShowed IC50 values ranging from 1.5 to 20 µM, indicating effectiveness against cancer cells .
Neuroprotection AChE inhibitionExhibited strong inhibitory effects on AChE, suggesting potential use in Alzheimer's treatment .

Mechanism of Action

The mechanism of action of 1-[2-(1H-Imidazol-4-yl)ethyl]-3-methylthiourea is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The thiourea group can form hydrogen bonds with biological macromolecules, further influencing the compound’s bioactivity. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Similarities to Burimamide and Metiamide

Burimamide (1-[4-(1H-imidazol-5-yl)butyl]-3-methylthiourea) and metiamide (N-methyl-N'-[2-({[4-methyl-1H-imidazol-5-yl]methyl}thio)ethyl]thiourea) are histamine H₂ receptor antagonists. Key comparisons include:

Property 1-[2-(1H-Imidazol-4-yl)ethyl]-3-methylthiourea Burimamide Metiamide
Imidazole Substitution 4-position 5-position 5-position (with 4-methyl group)
Linker Chain Ethyl group Butyl group Thioether-containing ethyl group
Thiourea Modification 3-methyl 3-methyl N-methyl and thioether substitution
pKa (Imidazole) Not reported ~6.7 (low activity at physiological pH) Adjusted via methyl and thioether groups
Receptor Binding Hypothesized H₂ interaction Weak H₂ binding due to unfavorable tautomer Enhanced H₂ binding via tautomer stabilization
  • Key Insights :
    • The imidazole substitution position (4 vs. 5) influences tautomer stability and receptor affinity. Burimamide’s 5-substituted imidazole favors a tautomer less compatible with H₂ receptors, whereas metiamide’s 4-methyl group stabilizes the active tautomer . The target compound’s 4-substituted imidazole may mimic this stabilization.
    • The shorter ethyl linker in the target compound compared to burimamide’s butyl chain could reduce lipophilicity and alter pharmacokinetics.
    • The 3-methylthiourea group is conserved across all three compounds, suggesting its role in maintaining thiourea’s hydrogen-bonding capacity while enhancing metabolic stability.

Comparison with 1-(2,4-Dimethylphenyl)-3-methylthiourea

This structurally simpler analog lacks the imidazole moiety but shares the 3-methylthiourea group:

Property This compound 1-(2,4-Dimethylphenyl)-3-methylthiourea
Aromatic System Heterocyclic (imidazole) Benzene ring (2,4-dimethyl substitution)
Predicted pKa ~13–14 (imidazole NH) 13.70 ± 0.70
Boiling Point Not reported 277.2 ± 50.0 °C
Biological Relevance Potential receptor interaction Likely limited to non-receptor applications
  • Key Insights: The imidazole ring in the target compound introduces basicity (pKa ~6–7 for imidazole NH) absent in the dimethylphenyl analog, enabling ionic interactions in biological systems.

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s structural resemblance to burimamide and metiamide suggests unexplored H₂ receptor antagonism. Testing its activity at physiological pH is critical, as burimamide’s inactivity under such conditions was a major limitation .
  • Synthetic Challenges : highlights methodologies for imidazole derivatization (e.g., TDAE-mediated reactions), which could guide the synthesis of advanced analogs .

Biological Activity

The compound 1-[2-(1H-imidazol-4-yl)ethyl]-3-methylthiourea is a thiourea derivative that has garnered attention for its potential biological activities, including antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory properties. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

1. Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H12N4S\text{C}_7\text{H}_{12}\text{N}_4\text{S}

This structure features an imidazole ring, which is known for its biological significance, particularly in pharmacology.

2. Antibacterial Activity

Several studies have highlighted the antibacterial properties of thiourea derivatives, including this compound.

Organism Minimum Inhibitory Concentration (MIC) Inhibition Zone Diameter (mm)
E. faecalis40 µg/mL29
P. aeruginosa50 µg/mL24
S. typhi40 µg/mL30
K. pneumoniae50 µg/mL19

In comparison to standard antibiotics like ceftriaxone, the compound demonstrated comparable inhibition zones, indicating its potential as an antibacterial agent .

3. Anticancer Activity

The anticancer potential of thiourea derivatives has been extensively studied. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM)
MCF-7 (breast cancer)<20
HeLa (cervical cancer)5.8
K562 (leukemia)5.8

The compound targets specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling pathways . The observed IC50 values suggest that the compound is effective at low concentrations, making it a promising candidate for further development in cancer therapy.

4. Anti-inflammatory Activity

Thiourea derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies showed that compounds similar to this compound inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

Compound Inhibition (%) at 10 µg/mL
Compound A78% (TNF-α)
Compound B89% (IL-6)

These findings indicate that the compound may be useful in treating inflammatory diseases .

5. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Enzyme IC50 Range (nM)
AChE33.27 - 93.85
BChE105.9 - 412.5

The inhibition of these enzymes suggests potential applications in neurodegenerative diseases such as Alzheimer's .

Case Studies

Several case studies have been conducted to evaluate the biological activity of thiourea derivatives:

  • Case Study on Anticancer Activity : A study involving various thiourea derivatives demonstrated significant cytotoxic effects on MCF-7 cells with IC50 values ranging from 5 to 20 µM, indicating their potential as anticancer agents .
  • Case Study on Antibacterial Properties : Another investigation reported that specific thiourea derivatives exhibited strong antibacterial activity against multi-drug resistant strains of bacteria, reinforcing their potential therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1-[2-(1H-Imidazol-4-yl)ethyl]-3-methylthiourea?

  • Methodological Answer : The synthesis of imidazole-containing thiourea derivatives often involves nucleophilic substitution or condensation reactions. For example, analogs like N-(1-(1H-imidazol-4-yl)ethyl)-3-methylcarboxamide derivatives are synthesized by coupling activated imidazole intermediates with thiourea moieties under reflux conditions in polar solvents (e.g., ethanol or acetic acid) with catalytic acid or base . Key steps include controlling stoichiometry to avoid side reactions (e.g., dimerization) and purification via column chromatography or recrystallization. Reaction progress can be monitored using TLC or HPLC.

Q. How can spectroscopic techniques (e.g., NMR, ESI-MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Characteristic peaks include resonances for the imidazole protons (δ 7.0–8.3 ppm), thiourea NH groups (δ 9–10 ppm, broad), and methyl groups (δ 1.5–2.2 ppm). Splitting patterns (e.g., quartets for ethyl groups) aid in confirming substituent connectivity .
  • ESI-MS : The molecular ion peak ([M+H]⁺) should match the theoretical molecular weight. For example, a related imidazole-thiourea compound showed [M+1] = 404.2, consistent with its formula .
  • HPLC : Purity >95% is typically required for biological testing; gradient elution with C18 columns and UV detection at 254 nm is standard .

Advanced Research Questions

Q. How can computational docking studies elucidate the interaction of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking tools (e.g., AutoDock Vina) can predict binding modes by calculating ΔG values (binding affinity). For example, a bis-thiourea iron(III) complex exhibited a ΔG of -8.2 kcal/mol for ribonucleotide reductase, indicating stronger binding than hydroxyurea (-6.5 kcal/mol) . Protocols include:

Prepare the ligand (e.g., optimize geometry with Gaussian).

Retrieve the target protein (PDB ID: 2EUD) and remove water molecules.

Define the active site grid and run docking simulations.

Validate results with MD simulations or free-energy perturbation .

Q. What strategies resolve contradictions in activity data between in vitro and in vivo studies for imidazole-thiourea derivatives?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). To address this:

  • Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation.
  • SAR Analysis : Modify substituents (e.g., methyl groups) to enhance lipophilicity or reduce efflux pump interactions.
  • Formulation Optimization : Encapsulate the compound in liposomes or PEGylated carriers to improve half-life .

Q. How can crystallographic refinement (e.g., SHELXL) improve structural accuracy for imidazole-thiourea complexes?

  • Methodological Answer : SHELXL is widely used for small-molecule refinement. Key steps include:

Import intensity data (e.g., from a Bruker D8 diffractometer).

Use OLEX2 or SHELXPRO for initial structure solution.

Refine anisotropic displacement parameters and validate with R-factors (e.g., R1 < 0.05).

Address twinning or disorder using the TWIN/BASF commands .

  • Example: A related imidazole derivative refined with SHELXL achieved a Flack parameter of 0.02(2), confirming absolute configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.